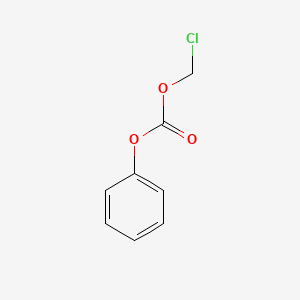

Carbonic acid, chloromethyl phenyl ester

Description

This compound belongs to the class of carbonic acid esters, which are characterized by their R-O-CO-O-R' structure. The chloromethyl substituent introduces both steric and electronic effects, enhancing reactivity in nucleophilic substitution or hydrolysis reactions compared to non-halogenated analogs .

describes methodologies for chloromethyl-containing intermediates, suggesting that chloromethylation of phenyl carbonates or transesterification could be viable routes .

Applications: Chlorinated esters are often utilized as intermediates in organic synthesis, pharmaceuticals, and agrochemicals. The chloromethyl group’s leaving-group capability (Cl⁻) makes it valuable in polymer crosslinking or derivatization reactions .

Properties

CAS No. |

35180-03-1 |

|---|---|

Molecular Formula |

C8H7ClO3 |

Molecular Weight |

186.59 g/mol |

IUPAC Name |

chloromethyl phenyl carbonate |

InChI |

InChI=1S/C8H7ClO3/c9-6-11-8(10)12-7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

UCSVAARRMAMTIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)OCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The following table compares carbonic acid, chloromethyl phenyl ester with structurally related carbonic acid esters:

Notes:

- Chloromethyl phenyl ester : The chlorine atom increases polarity and susceptibility to hydrolysis compared to alkyl-substituted esters. Its molecular weight is lower than analogs with long alkyl chains (e.g., decyl phenyl ester) .

- t-Butyl phenyl ester : The bulky tert-butyl group reduces reactivity in sterically demanding reactions but enhances thermal stability .

- 4-Methylphenyl 4-nitrophenyl ester: The nitro group (NO₂) withdraws electrons, making the ester more reactive toward nucleophiles. This contrasts with the chloromethyl variant, where Cl acts as a leaving group .

Reactivity and Chemical Behavior

Hydrolysis

- Chloromethyl phenyl ester: Expected to undergo rapid hydrolysis in aqueous basic conditions due to the labile Cl⁻ leaving group, forming phenyl carbonate and HCl. This contrasts with non-halogenated esters (e.g., decyl phenyl ester), which require acidic or enzymatic catalysis for hydrolysis .

- t-Butyl phenyl ester : Hydrolysis is slower due to steric hindrance from the tert-butyl group, requiring strong acids/bases .

Nucleophilic Substitution

- The chloromethyl group facilitates SN2 reactions , enabling substitution with nucleophiles (e.g., amines, thiols). This property is absent in esters like decyl phenyl or t-butyl phenyl carbonates, which lack a good leaving group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.